molecular formula C17H17N3O2 B2645130 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide CAS No. 868977-66-6

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide

Cat. No.: B2645130
CAS No.: 868977-66-6
M. Wt: 295.342
InChI Key: AOMDZDYGAMGUFF-UHFFFAOYSA-N
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Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide is a compound that belongs to the class of imidazopyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine core is a fused bicyclic system that combines an imidazole ring with a pyridine ring, which contributes to its biological activity and versatility in various chemical reactions.

Preparation Methods

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyridine core. This reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, which promotes C–C bond cleavage and cyclization . Another method involves the use of the Sandmeyer reaction, which is a practical and mild approach for synthesizing imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition disrupts the cell membrane integrity of the fungi, leading to their death.

Comparison with Similar Compounds

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide can be compared with other imidazopyridine derivatives, such as:

    Alpidem: A hypnotic drug with a similar imidazopyridine core.

    Zolpidem: A sedative used for the treatment of insomnia.

    Minodronic acid: An anti-osteoporosis drug.

These compounds share the imidazopyridine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-15-7-5-13(6-8-15)17(21)18-10-9-14-12-20-11-3-2-4-16(20)19-14/h2-8,11-12H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMDZDYGAMGUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325595
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868977-66-6
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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